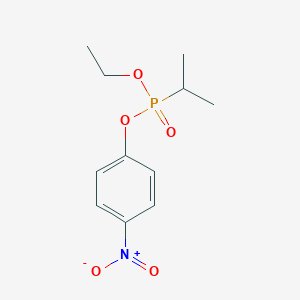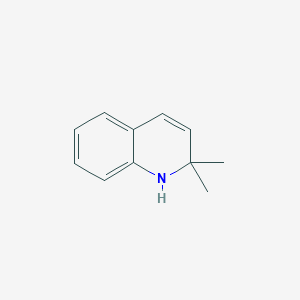![molecular formula C10H22O3Si B084795 [(E)-but-2-enyl]-triethoxysilane CAS No. 13436-82-3](/img/structure/B84795.png)
[(E)-but-2-enyl]-triethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-but-2-enyl]-triethoxysilane, also known as BES, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BES is a silane coupling agent that is primarily used as a surface modifier in various industrial applications.
Mecanismo De Acción
[(E)-but-2-enyl]-triethoxysilane acts as a silane coupling agent, which means that it can form covalent bonds between two materials that would otherwise not be compatible. The mechanism of action of [(E)-but-2-enyl]-triethoxysilane involves the reaction of the ethoxy groups with the surface of the material, forming a stable bond. The vinyl group of [(E)-but-2-enyl]-triethoxysilane can then react with other materials, such as polymers, to form a strong bond.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of [(E)-but-2-enyl]-triethoxysilane. However, studies have shown that [(E)-but-2-enyl]-triethoxysilane is non-toxic and does not cause significant harm to cells or tissues. [(E)-but-2-enyl]-triethoxysilane has been shown to have low toxicity in both in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of [(E)-but-2-enyl]-triethoxysilane in lab experiments has several advantages, including its ability to enhance the adhesion and compatibility of materials, as well as its low toxicity. However, [(E)-but-2-enyl]-triethoxysilane can be difficult to handle due to its high reactivity and potential for side reactions. Additionally, the purity of [(E)-but-2-enyl]-triethoxysilane can be difficult to maintain, which can affect the reproducibility of experiments.
Direcciones Futuras
For the use of [(E)-but-2-enyl]-triethoxysilane include tissue engineering and the synthesis of silicon-based nanoparticles and quantum dots.
Métodos De Síntesis
[(E)-but-2-enyl]-triethoxysilane can be synthesized through a variety of methods, including the reaction of vinyltriethoxysilane with butanal in the presence of a catalyst. The reaction produces [(E)-but-2-enyl]-triethoxysilane as the main product, along with some side products. The purity of [(E)-but-2-enyl]-triethoxysilane can be improved through distillation and purification methods.
Aplicaciones Científicas De Investigación
[(E)-but-2-enyl]-triethoxysilane has found a wide range of applications in scientific research, including in the fields of material science, nanotechnology, and biomedicine. [(E)-but-2-enyl]-triethoxysilane is commonly used as a surface modifier to enhance the adhesion and compatibility of various materials, such as polymers and metals. In the field of nanotechnology, [(E)-but-2-enyl]-triethoxysilane is used as a precursor for the synthesis of silicon-based nanoparticles and quantum dots. In biomedicine, [(E)-but-2-enyl]-triethoxysilane has been investigated for its potential use in drug delivery systems and tissue engineering.
Propiedades
Número CAS |
13436-82-3 |
|---|---|
Nombre del producto |
[(E)-but-2-enyl]-triethoxysilane |
Fórmula molecular |
C10H22O3Si |
Peso molecular |
218.36 g/mol |
Nombre IUPAC |
but-2-enyl(triethoxy)silane |
InChI |
InChI=1S/C10H22O3Si/c1-5-9-10-14(11-6-2,12-7-3)13-8-4/h5,9H,6-8,10H2,1-4H3 |
Clave InChI |
GKBKTZVWTWAFSW-WEVVVXLNSA-N |
SMILES isomérico |
CCO[Si](C/C=C/C)(OCC)OCC |
SMILES |
CCO[Si](CC=CC)(OCC)OCC |
SMILES canónico |
CCO[Si](CC=CC)(OCC)OCC |
Otros números CAS |
13436-82-3 |
Sinónimos |
but-2-enyltriethoxysilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





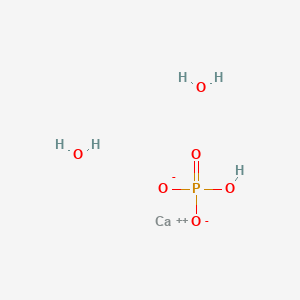

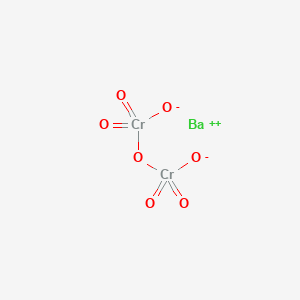


![[(1S,2R,5S,7R,9S,11S,12S,16S)-15-Acetyl-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-5-yl] acetate](/img/structure/B84728.png)

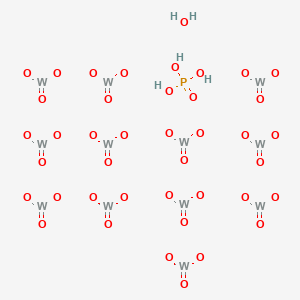
![Methyl 2-[(1R,3aS,4S,5S,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-5-[(1R)-1-methyl-2-oxocyclohex-3-en-1-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetate](/img/structure/B84732.png)
